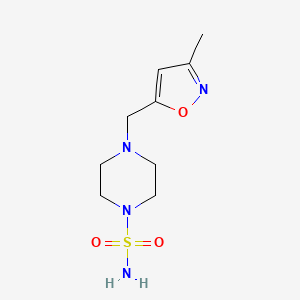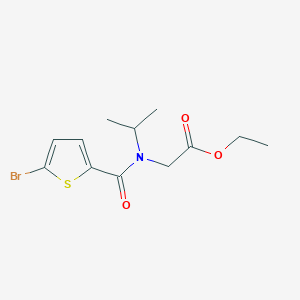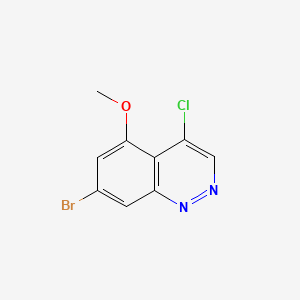
7-Bromo-4-chloro-5-methoxycinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-5-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5-methoxycinnoline typically involves the bromination and chlorination of methoxycinnoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-4-chloro-5-methoxycinnoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
- Substituted cinnoline derivatives
- Oxidized or reduced cinnoline compounds
- Coupled products with extended aromatic systems
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-5-methoxycinnoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-5-methoxycinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-4-chloro-6-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid
Comparison: 7-Bromo-4-chloro-5-methoxycinnoline is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the cinnoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Eigenschaften
Molekularformel |
C9H6BrClN2O |
|---|---|
Molekulargewicht |
273.51 g/mol |
IUPAC-Name |
7-bromo-4-chloro-5-methoxycinnoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-5(10)2-7-9(8)6(11)4-12-13-7/h2-4H,1H3 |
InChI-Schlüssel |
IILTUJWANCDMMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=CN=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



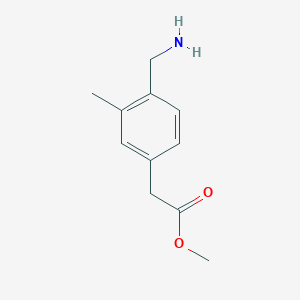
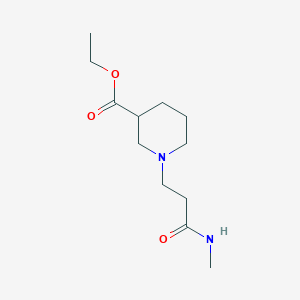
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
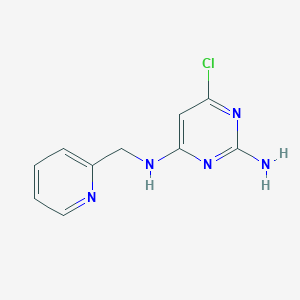
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
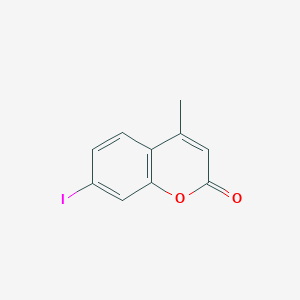
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
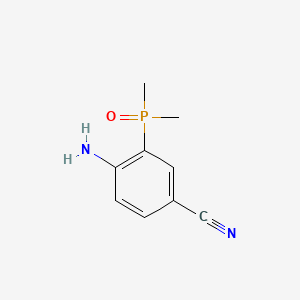
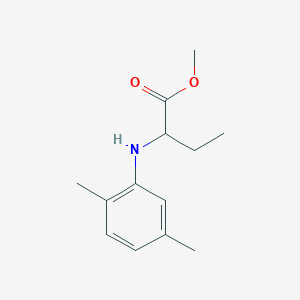

![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
